Copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine Copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine
Brand Name: Vulcanchem
CAS No.: 118-20-7
VCID: VC0091355
InChI: InChI=1S/C32H12N12O8.Cu/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2
SMILES: C1=CC2=C(C=C1N([O-])[O-])C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=CC(=C7)[N+](=O)[O-])C8=C5C=CC(=C8)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2]
Molecular Formula: C32H12CuN12O8
Molecular Weight: 756.1 g/mol

Copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine

CAS No.: 118-20-7

Main Products

VCID: VC0091355

Molecular Formula: C32H12CuN12O8

Molecular Weight: 756.1 g/mol

Copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine - 118-20-7

CAS No. 118-20-7
Product Name Copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine
Molecular Formula C32H12CuN12O8
Molecular Weight 756.1 g/mol
IUPAC Name copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine
Standard InChI InChI=1S/C32H12N12O8.Cu/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2
Standard InChIKey XMDRZBNAWZRYFF-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2]
SMILES C1=CC2=C(C=C1N([O-])[O-])C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=CC(=C7)[N+](=O)[O-])C8=C5C=CC(=C8)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2]
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2]
Synonyms [2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper
PubChem Compound 164539
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator